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Compound of Interest

Compound Name: Methyl 3,4-dimethoxycinnamate

Cat. No.: B8806434 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3,4-dimethoxycinnamate is a phenylpropanoid found in various plants

and possesses notable biological activities, including the inhibition of uredospore germination

and potential modulation of global DNA methylation in cancer cells.[1] Its role as a bioactive

compound and potential therapeutic agent necessitates robust and reliable analytical methods

for its identification, quantification, and quality control. This document provides detailed

protocols and data for the characterization of Methyl 3,4-dimethoxycinnamate using a suite of

standard analytical techniques.

Physicochemical Properties
Methyl 3,4-dimethoxycinnamate is the methyl ester of 3,4-dimethoxycinnamic acid. Its

fundamental properties are summarized below.
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Property Value Reference

IUPAC Name

methyl 3-(3,4-

dimethoxyphenyl)prop-2-

enoate

[2]

Molecular Formula C₁₂H₁₄O₄ [2]

Molecular Weight 222.24 g/mol [2]

CAS Number 5396-64-5 [2]

Appearance White solid (typical)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive technique for elucidating the molecular structure of Methyl
3,4-dimethoxycinnamate by providing detailed information about the hydrogen (¹H) and

carbon (¹³C) atoms in the molecule.

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the Methyl 3,4-
dimethoxycinnamate sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical

parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence. A

greater number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the spectra using the
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TMS signal.

Data Presentation: NMR Spectral Data
The following tables summarize the expected chemical shifts for Methyl 3,4-
dimethoxycinnamate.

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.63 d 15.9 1H
Vinylic H (α to
C=O)

7.09 dd 8.4, 2.0 1H Aromatic H

7.04 d 2.0 1H Aromatic H

6.88 d 8.4 1H Aromatic H

6.31 d 15.9 1H
Vinylic H (β to

C=O)

3.92 s - 3H Methoxy (-OCH₃)

3.91 s - 3H Methoxy (-OCH₃)

| 3.79 | s | - | 3H | Ester Methyl (-COOCH₃) |

Table 2: ¹³C NMR (101 MHz, CDCl₃) Spectral Data
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Chemical Shift (δ, ppm) Assignment

167.6 Ester Carbonyl (C=O)

151.2 Aromatic C-O

149.3 Aromatic C-O

144.8 Vinylic C (α to C=O)

127.4 Aromatic C

122.8 Aromatic C-H

115.6 Vinylic C (β to C=O)

111.2 Aromatic C-H

109.5 Aromatic C-H

56.1 Methoxy C (-OCH₃)

56.0 Methoxy C (-OCH₃)

| 51.7 | Ester Methyl C (-COOCH₃) |

High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for separating, identifying, and quantifying Methyl 3,4-
dimethoxycinnamate in a mixture. It is essential for purity assessment and concentration

determination.

Experimental Protocol: HPLC-UV Analysis
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column

oven, and a UV/Diode Array Detector (DAD).

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 4.6 x 250 mm, 5 µm).

Mobile Phase: Isocratic elution with Methanol:Water (70:30 v/v).
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Flow Rate: 1.0 mL/min.

Column Temperature: 35°C.

Detection Wavelength: 320 nm (based on related compounds).

Injection Volume: 10 µL.

Standard Preparation: Prepare a stock solution of Methyl 3,4-dimethoxycinnamate
reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by

diluting the stock solution.

Sample Preparation: Dissolve the sample in methanol to a known concentration within the

calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis: Inject the standards to create a calibration curve. Inject the sample solution.

Identify the Methyl 3,4-dimethoxycinnamate peak by its retention time and quantify using

the calibration curve.

Data Presentation: HPLC Parameters
Table 3: HPLC-UV Operating Parameters

Parameter Condition

Column C18 Reverse Phase (4.6 x 250 mm, 5 µm)

Mobile Phase Methanol:Water (70:30 v/v)

Elution Mode Isocratic

Flow Rate 1.0 mL/min

Temperature 35°C

Detection (UV) 320 nm

Injection Volume 10 µL

| Expected Retention Time | ~13-15 minutes (based on similar compounds) |
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Workflow Diagram: HPLC Analysis
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Workflow for HPLC-UV analysis of Methyl 3,4-dimethoxycinnamate.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. It provides separation

based on boiling point and polarity (GC) and structural identification based on mass

fragmentation patterns (MS).

Experimental Protocol: GC-MS Analysis
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion

Trap).

Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or

dichloromethane to a concentration of approximately 10-100 µg/mL.

GC Conditions:

Column: A non-polar capillary column such as an EQUITY™-5 (30 m × 0.25 mm × 0.25

µm).

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250-300°C.

Oven Program: Start at 80°C for 2 min, then ramp at 20°C/min to 300°C and hold for 2

min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230°C.

Mass Range: Scan from m/z 40 to 450.

Analysis: Inject 1 µL of the sample. The resulting chromatogram will show peaks for

separated components. The mass spectrum of the peak corresponding to Methyl 3,4-
dimethoxycinnamate can be compared to a library (e.g., NIST) for confirmation.

Data Presentation: GC-MS Parameters and Expected
Fragments
Table 4: GC-MS Operating Parameters

Parameter Condition

Column EQUITY™-5 (30 m x 0.25 mm x 0.25 µm)

Carrier Gas Helium (1 mL/min)

Injector Temp. 300°C

Oven Program 80°C (2 min), then 20°C/min to 300°C (2 min)

Ionization Electron Ionization (EI), 70 eV

| Mass Range | m/z 40-450 |

Expected Mass Fragmentation:

Molecular Ion [M]⁺: m/z 222
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Key Fragments: m/z 207 ([M-CH₃]⁺), m/z 191 ([M-OCH₃]⁺), m/z 163 ([M-COOCH₃]⁺)

Workflow Diagram: GC-MS Analysis
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Workflow for GC-MS analysis of Methyl 3,4-dimethoxycinnamate.

Spectroscopic Methods (IR & UV-Vis)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic absorption of infrared radiation.

Protocol:

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing

a small amount of sample with dry KBr powder and pressing it into a transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 5: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group

~3000-2850 C-H stretch (aliphatic & aromatic)

~1710-1725 C=O stretch (α,β-unsaturated ester)

~1630 C=C stretch (vinylic)

~1590, 1515 C=C stretch (aromatic ring)

| ~1260, 1025 | C-O stretch (ester and ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated electronic system within the

molecule. It is particularly useful for quantitative analysis using the Beer-Lambert law.

Protocol:

Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., methanol or

ethanol) to prepare a dilute solution of known concentration.

Analysis: Scan the sample in a quartz cuvette from approximately 200 to 400 nm against a

solvent blank. Identify the wavelength of maximum absorbance (λmax).

Table 6: UV-Vis Spectral Data

Parameter Value Solvent

| λmax | ~324 nm | Methanol/Ethanol |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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